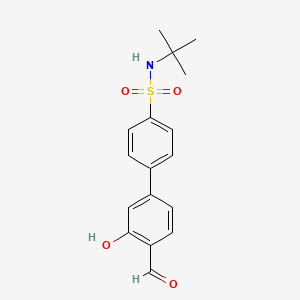
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-formylphenol, 95% (5-4-t-BSFP-2-FP, 95%) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It is a derivative of the compound phenol, and is composed of a hydroxyl group and an aryl group. The compound has been studied for its potential use in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-4-t-BSFP-2-FP, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as a building block in the synthesis of other compounds, as a substrate for enzyme assays, and as a fluorescent probe for the detection of reactive oxygen species. Additionally, it has been studied for its potential use in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-4-t-BSFP-2-FP, 95% has not been fully elucidated, but it is believed to involve the interaction of the compound with proteins in the cell. It is thought to bind to specific proteins, which then activate or inhibit certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-t-BSFP-2-FP, 95% are not fully understood. However, in vitro studies have shown that the compound can inhibit the activity of certain enzymes, including the enzyme cyclooxygenase-2 (COX-2). Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-4-t-BSFP-2-FP, 95% in laboratory experiments is its high purity. The compound is available in a 95% pure form, which makes it ideal for use in experiments that require a high degree of accuracy and precision. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is not soluble in water and must be dissolved in an organic solvent before it can be used. Additionally, the compound is not very soluble in organic solvents, which can make it difficult to obtain a high concentration of the compound in solution.
Direcciones Futuras
The potential applications of 5-4-t-BSFP-2-FP, 95% are still being explored. Some potential future directions for the compound include its use in the development of new drugs, its use as a fluorescent probe for the detection of reactive oxygen species, and its use in the synthesis of other compounds. Additionally, further research is needed to fully elucidate the mechanism of action of the compound and to explore its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 5-4-t-BSFP-2-FP, 95% is a two-step process. In the first step, the compound is synthesized from the reaction of 4-t-butylsulfamoylphenol and formaldehyde in an acidic medium. In the second step, the product is purified by recrystallization. This synthesis method has been used successfully to produce the compound in high yields.
Propiedades
IUPAC Name |
N-tert-butyl-4-(4-formyl-3-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-8-6-12(7-9-15)13-4-5-14(11-19)16(20)10-13/h4-11,18,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEGGVNACMXFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

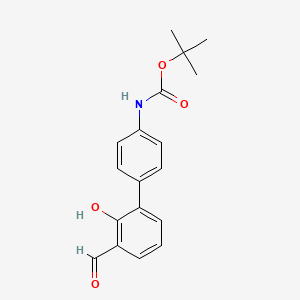
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
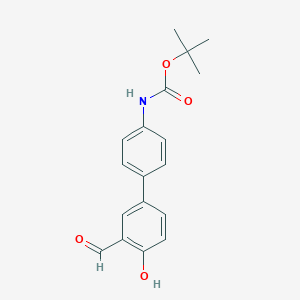
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379168.png)
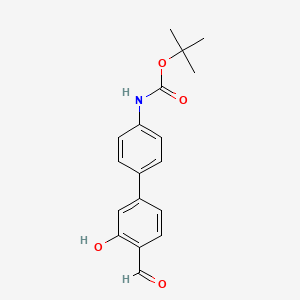
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)

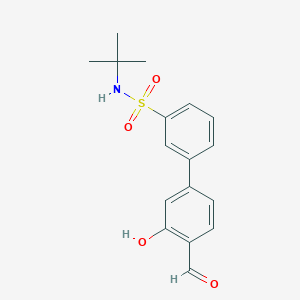
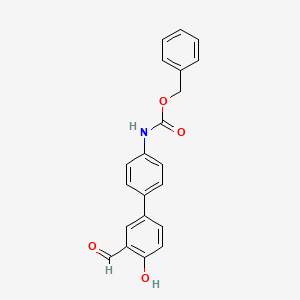
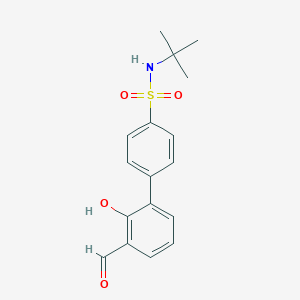

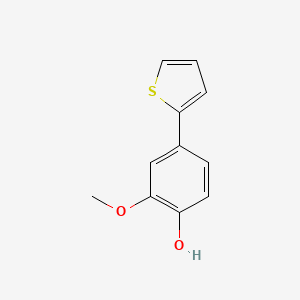
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)